molecular formula C13H12N4O B3869807 N'-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide

N'-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide

Cat. No.: B3869807
M. Wt: 240.26 g/mol
InChI Key: PEWSUTOUDLXWHN-SXGWCWSVSA-N
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Description

N’-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is a complex organic compound that belongs to the class of N-substituted amidines. This compound is characterized by the presence of a pyridine ring and a hydroxyphenyl group, which are linked by a methyleneamino bridge. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide typically involves a multi-step process. One common method includes the reaction of pyridine-2-carboximidamide with 3-hydroxybenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced techniques like microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

N’-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its pyridine and imine nitrogen atoms, forming stable chelate complexes. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is unique due to its specific structural features, such as the combination of a pyridine ring and a hydroxyphenyl group linked by a methyleneamino bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-13(12-6-1-2-7-15-12)17-16-9-10-4-3-5-11(18)8-10/h1-9,18H,(H2,14,17)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWSUTOUDLXWHN-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NN=CC2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\N=C/C2=CC(=CC=C2)O)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
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N'-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
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N'-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
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N'-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
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N'-[(Z)-(3-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide

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